(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
The compound (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a heterocyclic acrylamide derivative featuring a piperidine core substituted with a 3-cyanopyrazine moiety and an acrylamide-linked thiophene ring. Its molecular formula is C19H19N5OS, with a molecular weight of 365.46 g/mol.
Properties
IUPAC Name |
(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c19-12-16-18(21-8-7-20-16)23-9-5-14(6-10-23)13-22-17(24)4-3-15-2-1-11-25-15/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,22,24)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWJNDDEFFSLW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a thiophene moiety, and a cyanopyrazine group. These structural elements contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅OS |
| Molecular Weight | 273.36 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar frameworks have shown IC50 values ranging from 5.69 to 9.36 µM against MCF-7 breast cancer cells . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Antimicrobial Activity
The compound's efficacy against bacterial strains has been explored. Related compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be developed further for therapeutic use in treating infections.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to the desired therapeutic effects.
Interaction with Enzymes
For instance, the compound may inhibit enzymes critical for cancer cell survival or proliferation, thereby inducing apoptosis in malignant cells. Additionally, its ability to bind to receptors involved in pain and inflammation pathways suggests potential applications in analgesic therapies.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have shown that derivatives of the compound can effectively reduce cell viability in cancer cell lines through mechanisms involving apoptosis and necrosis.
- Antimicrobial Testing : Compounds similar to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
- In Vivo Studies : Preliminary animal studies are underway to assess the pharmacokinetics and overall therapeutic efficacy of the compound in live models, focusing on its potential as an anticancer agent and its safety profile.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical differences between the target compound and its analogs:
Q & A
Q. What are the key synthetic challenges in preparing (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, and how can they be addressed?
The synthesis involves multi-step routes requiring precise control of stereochemistry and functional group compatibility. Key challenges include:
- Coupling reactions : Ensuring regioselective formation of the acrylamide bond without side reactions.
- Protecting group strategy : Temporary protection of reactive sites (e.g., amine groups on piperidine) using Boc or Fmoc groups to prevent undesired cross-reactivity .
- Optimization of reaction conditions : Solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and catalysts (e.g., HATU for amide bond formation) are critical for yield and purity .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry of the piperidine and acrylamide moieties (e.g., ¹H NMR for vinyl protons at δ 6.2–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion expected at m/z 394.14) and fragmentation patterns .
- HPLC : Monitors purity (>95%) and resolves stereoisomers using chiral columns .
Q. What is the hypothesized biological significance of this compound’s structural motifs?
- Thiophene : Enhances lipophilicity and π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
- Cyanopyrazine : May act as a hydrogen bond acceptor or participate in charge-transfer interactions with enzymes .
- Piperidine : Improves solubility and bioavailability via nitrogen lone-pair interactions .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites (e.g., kinases, GPCRs) .
- PASS algorithm : Predicts bioactivity spectra (e.g., anticancer or anti-inflammatory potential) based on structural analogs .
- MD simulations : Assess binding stability and conformational changes in target proteins over 100-ns trajectories .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-response curves : Validate IC50 discrepancies (e.g., inconsistent enzyme inhibition) using standardized assays (e.g., fluorescence-based kinase assays) .
- Off-target profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects .
- Metabolite identification : LC-MS/MS detects degradation products that may interfere with activity .
Q. How can reaction conditions be optimized for scale-up synthesis?
- Flow chemistry : Continuous processing improves reproducibility and reduces side reactions (e.g., epimerization) .
- Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry) using software like MODDE .
- Green solvents : Replace DMF with Cyrene™ to reduce environmental impact while maintaining yield .
Methodological Guidance
7. Designing a structure-activity relationship (SAR) study for this compound:
- Analog synthesis : Modify substituents (e.g., replace thiophene with furan) to assess impact on potency .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds at the cyanopyrazine group) using MOE or Schrödinger .
- Data table example :
| Analog | Substituent (R) | IC50 (nM) | LogP |
|---|---|---|---|
| 1 | Thiophene-2-yl | 12 ± 1.5 | 3.2 |
| 2 | Furan-2-yl | 45 ± 3.2 | 2.8 |
8. Addressing stereochemical instability during storage:
- Lyophilization : Store as a lyophilized powder under argon to prevent E/Z isomerization .
- Stability-indicating assays : Monitor degradation via chiral HPLC at t = 0, 1, 3 months .
Data Contradiction Analysis
9. Discrepancies in reported cytotoxicity across cell lines:
- Possible causes : Differential expression of metabolizing enzymes (e.g., CYP450 isoforms) or efflux pumps (e.g., P-gp) .
- Resolution :
- Use isogenic cell lines (e.g., MCF-7 vs. MCF-7/P-gp) to isolate transporter effects.
- Measure intracellular concentrations via LC-MS to correlate exposure with response .
10. Conflicting NMR data for piperidine ring conformation:
- Solution : Perform variable-temperature NMR (VT-NMR) to assess ring-flipping dynamics and confirm chair vs. boat conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
